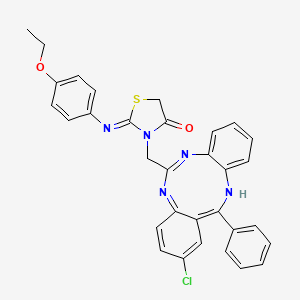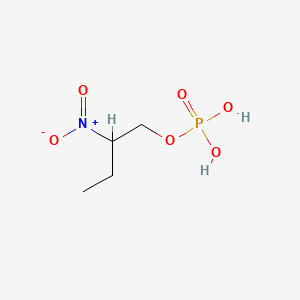
2-Nitrobutyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrobutyl dihydrogen phosphate is an organic compound with the molecular formula C4H10NO6P. It is a derivative of butanol where the hydroxyl group is substituted with a nitro group and a dihydrogen phosphate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrobutyl dihydrogen phosphate typically involves the esterification of 2-nitro-1-butanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2-Nitro-1-butanol+Phosphoric acid→2-Nitrobutyl dihydrogen phosphate+Water
The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent any side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures and pressures to increase the yield. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Nitrobutyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phosphate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphate esters.
Scientific Research Applications
2-Nitrobutyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Nitrobutyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phosphate ester can interact with phosphate-binding proteins. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitroethanol dihydrogen phosphate
- 2-Nitropropyl dihydrogen phosphate
- 2-Nitroisobutyl dihydrogen phosphate
Comparison
2-Nitrobutyl dihydrogen phosphate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
Properties
CAS No. |
57249-19-1 |
|---|---|
Molecular Formula |
C4H10NO6P |
Molecular Weight |
199.10 g/mol |
IUPAC Name |
2-nitrobutyl dihydrogen phosphate |
InChI |
InChI=1S/C4H10NO6P/c1-2-4(5(6)7)3-11-12(8,9)10/h4H,2-3H2,1H3,(H2,8,9,10) |
InChI Key |
TYGGERCVNQVLEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COP(=O)(O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


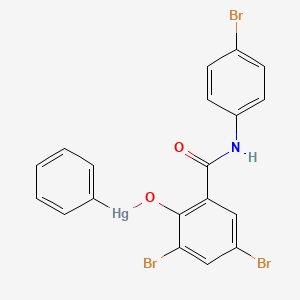


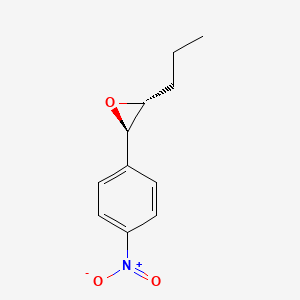
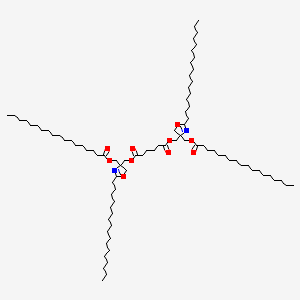

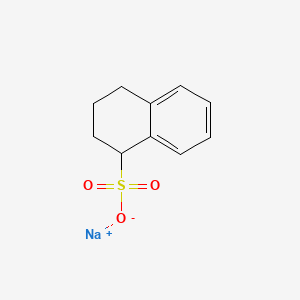

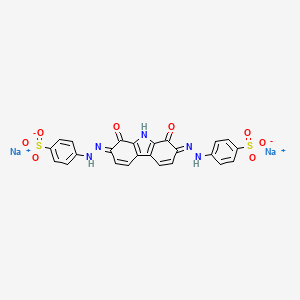
![Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate](/img/structure/B12706316.png)
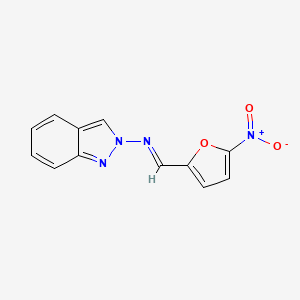
![N,N-diethylethanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B12706325.png)
